molecular formula C16H22N2O B597134 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 175975-76-5

1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No.: B597134
CAS No.: 175975-76-5
M. Wt: 258.365
InChI Key: JOHCBNNWOXVDNR-UHFFFAOYSA-N
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Description

“1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a chemical compound . It is related to Calligonine, a major alkaloid constituent of the roots of Calligonum minimum and the bark of Elaeagnus angustifolia .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR . The exact mass calculated for C19H18N2O4 is 338.1266 [m/z] .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, the melting point, NMR data, and HRMS data can provide valuable information about the physical and chemical properties of this compound .

Scientific Research Applications

  • Mass Spectrometry Applications : A study explored the use of LC-MS/MS for the characterization of new 6-methoxy-tetrahydro-β-carboline derivatives, including similar compounds to "1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole". These compounds were synthesized via the Maillard reaction and characterized using mass spectrometry techniques (Goh, Mordi, & Mansor, 2015).

  • Antioxidant and Cytotoxicity Properties : Another study investigated the antioxidant and cytotoxic properties of various 6-methoxytetrahydro-β-carboline derivatives. These compounds exhibited moderate antioxidant properties and were found to be safer compared to certain known drugs, suggesting potential pharmaceutical applications (Goh et al., 2015).

  • Synthesis for NMDA Receptor Antagonism : A series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles were synthesized as potential antagonists for N-methyl-D-aspartate (NMDA) receptors, indicating potential applications in neurological research and treatment (Tamiz et al., 1999).

  • UV-MALDI Applications in Mass Spectrometry : Beta-carboline alkaloids, including derivatives similar to the compound , were studied as matrices for UV-MALDI time-of-flight mass spectrometry. This research demonstrates the utility of these compounds in the analysis of proteins and oligosaccharides (Nonami et al., 1998).

  • Antiviral Activity : Harmaline, a derivative of this compound class, was found to inhibit HSV-1 infection by interfering with viral immediate early transcriptional events, indicating potential antiviral applications (Bag et al., 2014).

  • Metabolic Profiling and Drug Disposition : The metabolism of a novel antithrombotic compound, which is structurally related to "this compound", was studied to understand its metabolic stability and species comparison for drug development (Saxena et al., 2016).

Future Directions

This compound and its related compounds have shown potential in various fields, especially in medicinal chemistry . Future research could focus on exploring its potential uses and improving its synthesis.

Properties

IUPAC Name

7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c1-10(2)8-15-16-13(6-7-17-15)12-5-4-11(19-3)9-14(12)18-16/h4-5,9-10,15,17-18H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHCBNNWOXVDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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